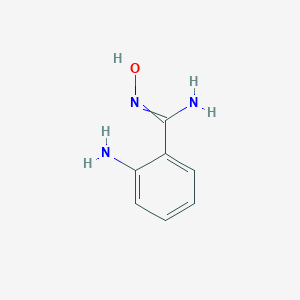

2-Amino benzamidoxime

説明

特性

IUPAC Name |

2-amino-N'-hydroxybenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c8-6-4-2-1-3-5(6)7(9)10-11/h1-4,11H,8H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFZHYRNQLHEHJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=NO)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C(=N/O)/N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30936828 | |

| Record name | 2-Amino-N-hydroxybenzene-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30936828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16348-49-5 | |

| Record name | 2-Amino-N-hydroxybenzene-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30936828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino Benzamidoxime: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and structure of 2-Amino benzamidoxime (B57231) (CAS Number: 16348-49-5). A versatile synthetic intermediate, this compound is of significant interest in medicinal chemistry and for the development of novel bioconjugation strategies. This document details its physicochemical properties, a proposed synthetic protocol, and its characteristic reactivity. All quantitative data is presented in a structured format for clarity and ease of comparison.

Chemical Properties and Structure

2-Amino benzamidoxime, also known by its IUPAC name 2-amino-N'-hydroxybenzenecarboximidamide, is a small molecule featuring a benzamidine (B55565) core with an amino group at the ortho position of the phenyl ring and a hydroxyl group on the oxime nitrogen. Its structure lends itself to a variety of chemical transformations, making it a valuable building block in organic synthesis.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental settings.

| Property | Value | Source(s) |

| IUPAC Name | 2-amino-N'-hydroxybenzenecarboximidamide | [1] |

| CAS Number | 16348-49-5 | [2][3][4][5][6][7] |

| Molecular Formula | C₇H₉N₃O | [2][3] |

| Molecular Weight | 151.17 g/mol | [1] |

| Melting Point | 71-75 °C | [4] |

| Boiling Point | 385.5 °C (predicted) | [2] |

| Solubility | DMSO: 5 mg/mLDMF: 5 mg/mLEthanol (B145695): 5 mg/mLPBS (pH 7.2): 2 mg/mL | [3][6] |

| XLogP3 | 0.6 | [1] |

| Hydrogen Bond Donor Count | 3 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Polar Surface Area | 84.6 Ų | [1] |

| UV max (λ) | 208, 239, 312 nm | [3][6] |

Structural Information

The chemical structure of this compound is depicted below. The presence of the amino group, the amidoxime (B1450833) functionality, and the aromatic ring are key to its reactivity and potential applications.

Caption: Chemical structure of this compound.

Synthesis Protocol (Proposed)

Materials and Reagents

-

Hydroxylamine (B1172632) hydrochloride

-

Sodium carbonate

-

Ethanol

-

Water

-

Ethyl acetate (B1210297)

-

Brine solution

-

Anhydrous sodium sulfate

Experimental Procedure

-

Preparation of Hydroxylamine Solution: In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.2 equivalents) and sodium carbonate (0.6 equivalents) in a mixture of ethanol and water. Stir the solution at room temperature for 15-20 minutes to liberate free hydroxylamine.

-

Reaction Mixture: To the hydroxylamine solution, add 2-aminobenzonitrile (1.0 equivalent).

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3 x volume of aqueous phase).

-

Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude this compound can be further purified by recrystallization or column chromatography.

Spectral Characterization (Expected)

While specific spectral data for this compound is not available, the following are the expected characteristic signals based on its functional groups:

-

¹H NMR: Aromatic protons would appear in the range of δ 6.5-8.0 ppm. The protons of the amino group (both the ring -NH₂ and the amidoxime -NH₂) and the hydroxyl group (-OH) would appear as broad singlets, and their chemical shifts would be dependent on the solvent and concentration.

-

¹³C NMR: Aromatic carbons would resonate in the region of δ 110-150 ppm. The carbon of the C=NOH group would appear further downfield.

-

IR Spectroscopy: Characteristic absorption bands would be observed for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), O-H stretching of the oxime (a broad band around 3200-3600 cm⁻¹), C=N stretching (around 1640-1690 cm⁻¹), and C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹).

Reactivity Profile: Reaction with Aldehydes

A key reactive property of this compound is its rapid reaction with aldehydes in aqueous solutions to form stable 1,2-dihydroquinazoline 3-oxides. This reaction proceeds through a two-step mechanism.

Reaction Mechanism

The reaction is initiated by the formation of a Schiff base, which is the rate-determining step. This is followed by a rapid intramolecular cyclization to yield the final product. The reaction rate is pH-dependent, suggesting the involvement of a protonated benzamidoxime species that acts as an internal general acid to facilitate the formation of the Schiff base.

Caption: Reaction of this compound with an aldehyde.

This reactivity makes this compound a valuable tool for bioconjugation, the development of fluorescent probes, and the post-translational diversification of genetic coding libraries.

Safety and Handling

This compound is classified as an irritant. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1][4]. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a versatile chemical intermediate with a rich reactivity profile. Its well-defined chemical and physical properties, coupled with its potential for straightforward synthesis, make it an attractive molecule for researchers in drug discovery and chemical biology. The rapid and stable conjugation with aldehydes, in particular, opens up numerous possibilities for its application in creating complex molecular architectures and functionalized biomolecules. Further research into its biological activities and the development of optimized synthetic protocols will undoubtedly expand its utility in the scientific community.

References

- 1. 2-Aminobenzamidoxime | C7H9N3O | CID 3633478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Aminobenzamidoxime | 16348-49-5 | RAA34849 | Biosynth [biosynth.com]

- 3. caymanchem.com [caymanchem.com]

- 4. 2-Aminobenzamidoxime, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. This compound - CAS:16348-49-5 - KKL Med Inc. [m.kklmed.com]

- 6. This compound | CAS 16348-49-5 | Cayman Chemical | Biomol.com [biomol.com]

- 7. scbt.com [scbt.com]

Synthesis of 2-Amino Benzamidoxime from 2-Aminobenzonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-amino benzamidoxime (B57231) from 2-aminobenzonitrile (B23959). This document details the chemical transformation, experimental protocols, and potential applications of the resulting compound, with a focus on its utility in biomedical research and drug development.

Introduction

2-Amino benzamidoxime is a valuable synthetic intermediate and a functional molecule in its own right. The presence of both an amino group and an amidoxime (B1450833) moiety on the benzene (B151609) ring imparts unique chemical properties, making it a versatile building block for the synthesis of various heterocyclic compounds. Furthermore, amidoxime derivatives have garnered significant interest due to their reported antimicrobial and anti-tumor activities.[1][2] More recently, this compound has been highlighted for its rapid and stable reaction with aldehydes, positioning it as a useful tool for bioconjugation and the development of fluorescent probes for biological imaging.[3][4]

This guide focuses on the direct synthesis of this compound from the readily available precursor, 2-aminobenzonitrile, through its reaction with hydroxylamine (B1172632).

Reaction Scheme and Data Presentation

The synthesis involves the nucleophilic addition of hydroxylamine to the nitrile group of 2-aminobenzonitrile.

Table 1: Physicochemical Properties of Reactants and Product

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) | Solubility |

| 2-Aminobenzonitrile | C₇H₆N₂ | 118.14 | Yellow solid | 45-48 | 267-268 | Soluble in common organic solvents, insoluble in water.[5][6] |

| Hydroxylamine Hydrochloride | NH₂OH·HCl | 69.49 | White crystalline solid | 155-157 | Decomposes | Soluble in water and ethanol |

| This compound | C₇H₉N₃O | 151.17 | Crystalline solid | Not specified | Not specified | Soluble in DMSO, DMF, and Ethanol.[7][8] |

Table 2: Summary of a Representative Synthesis Protocol

| Parameter | Value |

| Reactants | |

| 2-Aminobenzonitrile | 1.0 eq |

| Hydroxylamine Hydrochloride | 1.5 eq |

| Base (e.g., Sodium Bicarbonate) | 1.5 eq |

| Solvent | Ethanol/Water mixture (e.g., 1:1 v/v) |

| Reaction Temperature | 60-80 °C |

| Reaction Time | 4-8 hours |

| Purification Method | Recrystallization |

| Expected Yield | Moderate to high |

Experimental Protocol

This protocol is a generalized procedure adapted from established methods for the synthesis of benzamidoximes. Optimization may be required to achieve the highest yield and purity.

Materials:

-

2-Aminobenzonitrile

-

Hydroxylamine hydrochloride

-

Sodium bicarbonate (or another suitable base like sodium carbonate)

-

Ethanol

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Standard laboratory glassware

-

Filtration apparatus (Büchner funnel)

-

pH paper or pH meter

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-aminobenzonitrile (1.0 equivalent) in a suitable volume of ethanol.

-

Addition of Reagents: In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.5 equivalents) and sodium bicarbonate (1.5 equivalents) in deionized water. The base is added to neutralize the HCl released from hydroxylamine hydrochloride.

-

Reaction Initiation: Add the aqueous solution of hydroxylamine hydrochloride and sodium bicarbonate to the ethanolic solution of 2-aminobenzonitrile.

-

Heating and Reflux: Heat the reaction mixture to 60-80 °C with constant stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Reaction Completion and Work-up: Once the reaction is complete (typically after 4-8 hours, as indicated by the disappearance of the starting material on TLC), allow the mixture to cool to room temperature.

-

Product Isolation: If the product precipitates upon cooling, it can be collected by filtration. If not, the solvent volume can be reduced under reduced pressure to induce crystallization.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

-

Drying and Characterization: Dry the purified product under vacuum. The final product should be characterized by standard analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Visualizations

Chemical Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Application as a Fluorescent Probe for Aldehyde Detection

This compound (ABAO) can react with aldehydes to form a fluorescent dihydroquinazoline (B8668462) derivative.[3][4] This property can be exploited for the detection of aldehydes in biological systems.

Caption: Workflow for aldehyde detection using this compound.

Conclusion

The synthesis of this compound from 2-aminobenzonitrile provides a straightforward route to a versatile chemical entity. This guide offers a foundational protocol and highlights the compound's potential in both synthetic chemistry and as a tool in chemical biology. The unique reactivity of this compound with aldehydes opens up exciting possibilities for the development of novel diagnostic and research tools. Further optimization of the synthetic protocol and exploration of the biological activities of its derivatives are promising areas for future research.

References

- 1. N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives inhibit human leukemia cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-(2-Amino-5-chlorobenzoyl)benzamidoxime Derivatives Inhibit Human Leukemia Cell Growth | Anticancer Research [ar.iiarjournals.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Rapid, hydrolytically stable modification of aldehyde-terminated proteins and phage libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Aminobenzonitrile(1885-29-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. 2-Aminobenzonitrile | 1885-29-6 [chemicalbook.com]

- 7. This compound | CAS 16348-49-5 | Cayman Chemical | Biomol.com [biomol.com]

- 8. caymanchem.com [caymanchem.com]

2-Amino Benzamidoxime: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino benzamidoxime (B57231), a key synthetic intermediate, has garnered significant attention in medicinal chemistry and drug development. This technical guide provides an in-depth overview of its discovery, history, chemical properties, and synthesis. It further details its crucial role in the development of novel therapeutic agents, supported by quantitative data, detailed experimental protocols, and visualizations of relevant chemical pathways.

Introduction: Discovery and Historical Context

The specific first synthesis of 2-amino benzamidoxime is not well-documented in readily available literature. However, its discovery is intrinsically linked to the broader history of amidoximes. The first amidoxime (B1450833), formamidoxime, was synthesized by Lossen and Schigerdecker in 1873.[1][2] The fundamental chemical structure of amidoximes was later elucidated by Tiemann in 1884.[1][2][3] The most prevalent and historically significant method for synthesizing amidoximes involves the nucleophilic attack of hydroxylamine (B1172632) on a nitrile functional group.[1][2][3] It is highly probable that this compound was first prepared using this established methodology from its corresponding nitrile precursor, 2-aminobenzonitrile (B23959).

In recent years, this compound and its derivatives have emerged as important pharmacophores in the discovery of new drugs, including treatments for malaria and various inflammatory diseases.[4]

Chemical and Physical Properties

This compound is a crystalline solid with the chemical formula C₇H₉N₃O.[5] Its structure features an amidoxime group (-C(=NOH)NH₂) and an amino group (-NH₂) attached to a benzene (B151609) ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₉N₃O | PubChem |

| Molecular Weight | 151.17 g/mol | PubChem |

| CAS Number | 16348-49-5 | MedChemExpress, Cayman Chemical |

| Melting Point | 53 °C | ResearchGate |

| Boiling Point | 263 °C | ResearchGate |

| Appearance | Crystalline solid | Scientist.com |

| Solubility | Soluble in DMF (5 mg/ml), DMSO (5 mg/ml), Ethanol (B145695) (5 mg/ml), and PBS (pH 7.2, 2 mg/ml) | Cayman Chemical, Biomol.com |

Key Chemical Reactions: The Aldehyde Coupling

A defining characteristic of this compound is its rapid and efficient reaction with aldehydes in aqueous solutions to form stable 1,2-dihydroquinazoline 3-oxides. This reaction is a cornerstone of its application in bioconjugation and chemical probe development.

The reaction mechanism proceeds through two key steps:

-

Schiff Base Formation: This is the rate-determining step where the amino group of the benzamidoxime reacts with the aldehyde.

-

Intramolecular Cyclization: A rapid subsequent step where the oxime nitrogen attacks the imine carbon, leading to the formation of the stable heterocyclic product.

The reaction rate is pH-dependent, with protonated benzamidoxime acting as an internal generalized acid to facilitate the formation of the Schiff base.

Caption: Reaction pathway of this compound with an aldehyde.

Experimental Protocols

Synthesis of this compound from 2-Aminobenzonitrile

This protocol is based on the well-established general method for amidoxime synthesis.

Materials:

-

2-Aminobenzonitrile

-

Hydroxylamine hydrochloride

-

Sodium carbonate

-

Ethanol

-

Water

Procedure:

-

Dissolve 2-aminobenzonitrile in ethanol in a round-bottom flask.

-

In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride and sodium carbonate.

-

Add the hydroxylamine solution to the ethanolic solution of 2-aminobenzonitrile.

-

Heat the reaction mixture at 60-80°C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

Purify the crude product by recrystallization or column chromatography.

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery

This compound serves as a versatile building block for the synthesis of various heterocyclic compounds with significant biological activities. Its derivatives have shown promise in several therapeutic areas.

NOD1 Inhibitors

Derivatives of the closely related 2-aminobenzimidazole (B67599) have been identified as selective inhibitors of Nucleotide-binding oligomerization domain-containing protein 1 (NOD1).[3] NOD1 is a key protein in the innate immune response, and its dysregulation is associated with inflammatory conditions such as asthma and inflammatory bowel disease.[3] The development of NOD1 inhibitors is a promising therapeutic strategy for these diseases.

Antimalarial Agents

Recent studies have focused on 2-aminobenzimidazole derivatives as potent antimalarials. These compounds have demonstrated high efficacy against various strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

Anticancer Activity

Benzamidoxime derivatives have also been investigated for their potential as anticancer agents. They have been shown to inhibit the growth of human leukemia cells, suggesting a role in the development of new cancer therapies.

Caption: Applications of this compound in drug discovery.

Conclusion

This compound, a molecule with a rich history rooted in the fundamental discoveries of amidoxime chemistry, has evolved into a critical component in modern drug discovery and chemical biology. Its unique reactivity and synthetic accessibility make it an invaluable tool for researchers. The continued exploration of its derivatives holds significant promise for the development of novel therapeutics to address a range of unmet medical needs.

References

- 1. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. "The Development of a One Pot, Two Reaction Synthetic Preparation of 1," by Austin J. Carter [ir.library.illinoisstate.edu]

- 5. Berichte der Deutschen Chemischen Gesellschaft - Google 圖書 [books.google.com.hk]

An In-depth Technical Guide on the Core Mechanism of Action of 2-Amino Benzamidoxime

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of 2-Amino benzamidoxime (B57231) (ABAO) and its derivatives. It covers the core chemical reactivity, biological activities, and the methodologies used to elucidate these functions.

Core Chemical Mechanism: Reaction with Aldehydes

The primary and most well-characterized mechanism of action for 2-Amino benzamidoxime is its rapid and specific reaction with aldehydes in aqueous solutions. This bioorthogonal reaction results in the formation of stable 1,2-dihydroquinazoline 3-oxides.[1]

The reaction proceeds in a two-step manner:

-

Schiff Base Formation: The process begins with the formation of a Schiff base between the aromatic amine of ABAO and the aldehyde. This step is the rate-determining step of the overall reaction.[2][3]

-

Intramolecular Cyclization: Following the formation of the Schiff base, a rapid intramolecular cyclization occurs, leading to the stable dihydroquinazoline (B8668462) product.[2][3]

The reaction rate is pH-dependent, with optimal rates observed at a pH of 4.5.[2][3] This is because a protonated benzamidoxime acts as an internal general acid in the formation of the Schiff base. Furthermore, the reaction is accelerated by electron-donating substituents on the aromatic ring of ABAO, which increase the basicity of the aromatic amine.[2][3]

The speed of this reaction, with rates up to 40 M⁻¹ s⁻¹, categorizes it among the fastest known bioorthogonal reactions.[2][3] This reactivity makes ABAO and its derivatives valuable tools for bioconjugation, the development of fluorescent probes, and the modification of proteins that are terminated with an aldehyde group.[1]

References

Spectroscopic Analysis of Amino-Substituted Benzene Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction

2-Amino benzamidoxime (B57231) (CAS 16348-49-5) is a molecule of interest in medicinal chemistry and drug development. Its chemical formula is C₇H₉N₃O, and its IUPAC name is 2-amino-N'-hydroxybenzenecarboximidamide. Spectroscopic analysis is crucial for the structural elucidation and characterization of such compounds. However, a thorough search of scientific literature and spectral databases did not yield publicly available experimental NMR, IR, and MS spectra for 2-Amino benzamidoxime.

Therefore, this guide focuses on the spectroscopic data of 2-aminobenzamide (B116534) (CAS 88-68-6), a structurally analogous compound. The data presented herein provides a strong comparative basis for predicting and interpreting the spectral features of this compound.

Spectroscopic Data for 2-Aminobenzamide

The following tables summarize the key spectroscopic data for 2-aminobenzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data for 2-Aminobenzamide [1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.12 | br s | 1H | NH |

| 7.76 | d, J = 8.8 Hz | 2H | Aromatic CH |

| 7.62 | d, J = 7.7 Hz | 1H | Aromatic CH |

| 7.38 | d, J = 8.8 Hz | 2H | Aromatic CH |

| 7.21 | t, J = 7.7 Hz | 1H | Aromatic CH |

| 6.76 | d, J = 7.7 Hz | 1H | Aromatic CH |

| 6.59 | t, J = 7.7 Hz | 1H | Aromatic CH |

| 6.40 | br s | 2H | NH₂ |

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz

Table 2: ¹³C NMR Data for 2-Aminobenzamide [1]

| Chemical Shift (δ) ppm | Assignment |

| 168.4 | C=O |

| 150.3 | C-NH₂ |

| 138.8 | Aromatic C |

| 132.8 | Aromatic CH |

| 129.2 | Aromatic CH |

| 128.9 | Aromatic CH |

| 127.5 | Aromatic CH |

| 122.5 | Aromatic C |

| 116.9 | Aromatic CH |

| 115.4 | Aromatic CH |

| 115.2 | Aromatic CH |

Solvent: DMSO-d₆, Spectrometer Frequency: 100 MHz

Infrared (IR) Spectroscopy

Table 3: IR Absorption Data for 2-Aminobenzamide [1]

| Wavenumber (cm⁻¹) | Assignment |

| 3463 | N-H stretch (asymmetric) |

| 3364 | N-H stretch (symmetric) |

| 3285 | N-H stretch (amide) |

| 1638 | C=O stretch (Amide I) |

Sample Preparation: KBr pellet

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 2-Aminobenzamide [1]

| m/z | Relative Intensity (%) | Assignment |

| 246 | 73.85 | [M]⁺ (for a chloro-derivative) |

| 216 | 6.25 | |

| 165 | 10.94 | |

| 109 | 25.00 | |

| 74 | 43.08 | |

| 30 | 100 |

Note: The provided mass spectrum is for a chloro-derivative of 2-aminobenzamide, as a spectrum for the parent compound was not explicitly available in the cited source. The molecular ion peak [M]⁺ would be expected at m/z 136 for 2-aminobenzamide.

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for aromatic amides.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-20 mg of the purified sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Transfer the solution to a clean 5 mm NMR tube.

-

Instrument Setup: The NMR spectra are typically recorded on a 400 MHz or higher field spectrometer.[1]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required.

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation: For solid samples, the KBr pellet method is commonly used.[1] Grind a small amount of the sample with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrument Setup: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).[1]

-

Data Acquisition: Introduce the sample into the mass spectrometer and acquire the mass spectrum over a suitable m/z range.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular weight and deduce structural information.

Visualizing the Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Caption: A flowchart illustrating the typical stages involved in the spectroscopic characterization of a chemical compound.

Conclusion

This technical guide has provided a summary of the available spectroscopic information for 2-aminobenzamide as a proxy for the less-documented this compound. The presented NMR, IR, and MS data, along with generalized experimental protocols, offer a solid foundation for researchers and scientists in the field of drug development. The included workflow diagram provides a clear visual representation of the analytical process. It is anticipated that this guide will be a valuable resource for the characterization of this class of compounds.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Solubility and Stability of 2-Amino Benzamidoxime (B57231)

This technical guide provides a comprehensive overview of the solubility and stability of 2-Amino benzamidoxime (ABAO), a key synthetic intermediate in pharmaceutical development. The information is compiled from various sources to assist researchers in handling, formulating, and analyzing this compound.

Physicochemical Properties

This compound, with the formal name 2-amino-N-hydroxy-benzenecarboximidamide, is a crystalline solid.[1][2]

Solubility

The solubility of this compound has been determined in various common laboratory solvents. The data indicates its solubility in polar organic solvents and aqueous buffer systems. For challenging formulations, co-solvent systems may be employed to achieve higher concentrations.

Solubility Data Summary

The following table summarizes the known solubility data for this compound.

| Solvent System | Concentration | Remarks | Source |

| Dimethylformamide (DMF) | 5 mg/mL | - | [1][2] |

| Dimethyl sulfoxide (B87167) (DMSO) | 5 mg/mL | - | [1][2] |

| Dimethyl sulfoxide (DMSO) | 100 mg/mL | Requires sonication. Hygroscopic DMSO can impact solubility; use newly opened solvent. | [3] |

| Ethanol | 5 mg/mL | - | [1] |

| Phosphate-Buffered Saline (PBS), pH 7.2 | 2 mg/mL | - | [1][2] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL (33.08 mM) | Clear solution. Saturation unknown. | [3] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL (33.08 mM) | Clear solution. Saturation unknown. Use with caution for dosing periods over half a month. | [3] |

| 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL (33.08 mM) | Clear solution. | [3] |

Experimental Protocols for Solubility Determination

Protocol 1: Standard Solubility Assessment

This protocol is a general method for determining the solubility of this compound in a specific solvent.

-

Preparation: Add a pre-weighed amount of this compound solid to a known volume of the test solvent (e.g., DMSO, Ethanol) at a specific temperature.

-

Dissolution: Agitate the mixture using a vortex mixer or magnetic stirrer. Sonication can be applied to aid dissolution, particularly for achieving high concentrations in solvents like DMSO.[3]

-

Equilibration: Allow the solution to equilibrate for a set period (e.g., 24 hours) to ensure saturation is reached.

-

Separation: Centrifuge the suspension to pellet any undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant and dilute it with an appropriate solvent. Analyze the concentration of this compound using a validated analytical method, such as HPLC-UV.

Figure 1: Experimental workflow for solubility determination.

Protocol 2: Preparation of a Co-Solvent Formulation

This protocol details the preparation of a stock solution using a multi-component solvent system, as described by MedChemExpress.[3]

-

Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 50 mg/mL).

-

Solvent Addition: In a separate vessel, prepare the desired formulation vehicle. For example, for the SBE-β-CD formulation, prepare a 20% SBE-β-CD solution in saline.

-

Mixing: Add the DMSO stock solution to the formulation vehicle. For a 1 mL working solution, add 100 µL of the 50 mg/mL DMSO stock to 900 µL of the 20% SBE-β-CD in saline.

-

Homogenization: Mix the solution thoroughly until it is clear and homogenous.

Stability

The stability of this compound is a critical factor for its storage, handling, and use in experimental settings. The available data suggests good long-term stability when stored under appropriate conditions. However, its chemical structure points to potential degradation pathways under specific environmental stresses.

Stability Data Summary

| Condition | Duration | Remarks | Source |

| Storage at -20°C (Solid) | ≥ 4 years | Recommended storage condition for the solid compound. | [2] |

| Stock Solution at -80°C | 6 months | Protect from light. | [3] |

| Stock Solution at -20°C | 1 month | Protect from light. | [3] |

Potential Degradation Pathways

While specific degradation studies for this compound are not extensively published, its structure suggests susceptibility to the following pathways, common for related benzamide (B126) and aniline (B41778) compounds:

-

Hydrolysis: The amidoxime (B1450833) and amide functionalities could be susceptible to hydrolysis under strongly acidic or basic conditions. The reaction rate of ABAO with aldehydes is known to be pH-dependent, indicating the molecule's reactivity is influenced by pH.[3][4][5] The optimal pH for stability is likely to be in the neutral range (pH 6-8).[6]

-

Oxidation: The 2-amino group on the aromatic ring makes the molecule susceptible to oxidation, which could be accelerated by exposure to air and light. This can often lead to the formation of colored degradation products.[6]

-

Reaction with Aldehydes: this compound reacts rapidly with aldehydes in aqueous solutions to form stable 1,2-dihydroquinazoline 3-oxides.[3] This is a key reactive property but also a stability concern if the compound is exposed to aldehydic impurities or reagents. The reaction involves the formation of a Schiff base as the rate-determining step, followed by rapid intramolecular cyclization.[4][5]

Figure 2: pH-dependent reaction pathway with aldehydes.

Experimental Protocol for Stability Assessment (Forced Degradation)

A forced degradation study is essential to identify potential degradation products and pathways. This protocol provides a general framework.

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent system (e.g., PBS or a co-solvent mixture).

-

Stress Conditions: Expose the solutions to a range of stress conditions in parallel with a control sample protected from the stressor:

-

Acidic: Add HCl to adjust pH to 1-2.

-

Basic: Add NaOH to adjust pH to 12-13.

-

Oxidative: Add a small percentage of hydrogen peroxide (e.g., 3% H₂O₂).

-

Photolytic: Expose the solution in a quartz cuvette to a calibrated UV/Vis light source. A control sample should be wrapped in aluminum foil.[6]

-

Thermal: Heat the solution at an elevated temperature (e.g., 60-80°C).

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products. Peak purity analysis using a photodiode array (PDA) detector is recommended. Mass spectrometry (LC-MS) can be used to identify the mass of degradation products.

References

- 1. This compound | CAS 16348-49-5 | Cayman Chemical | Biomol.com [biomol.com]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Rapid, hydrolytically stable modification of aldehyde-terminated proteins and phage libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

The Biological Versatility of 2-Amino Benzamidoxime and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-amino benzamidoxime (B57231) scaffold is a compelling starting point in medicinal chemistry, offering a versatile backbone for the development of novel therapeutic agents. Its derivatives have demonstrated a range of biological activities, primarily investigated in the realms of anticancer and antimicrobial research. This technical guide provides an in-depth overview of the current scientific literature on the biological activities of 2-amino benzamidoxime and its related derivatives, with a focus on quantitative data, experimental methodologies, and potential mechanisms of action.

Anticancer Activity of N-(2-amino-5-chlorobenzoyl)benzamidoxime Derivatives

A notable area of investigation for benzamidoxime derivatives is their potential as anticancer agents. Studies have shown that N-(2-amino-5-chlorobenzoyl)benzamidoxime analogs can inhibit the growth of human leukemia cell lines.[1][2][3]

Quantitative Data: In Vitro Anticancer Activity

The cytotoxic effects of these derivatives have been quantified against Jurkat (T-cell lymphoma) and HL-60RG (human leukemia) cell lines, with the half-maximal inhibitory concentrations (IC50) summarized in the table below.

| Compound ID | Derivative | Cell Line | IC50 (µM) | Reference |

| IIIa | N-(2-aminobenzoyl)benzamidoxime (no chloride) | Jurkat | 65 | [2][3] |

| HL-60RG | 59 | [2][3] | ||

| IIIc | N-(2-amino-5-chlorobenzoyl)benzamidoxime | Jurkat | 19 | [2][3] |

| HL-60RG | 6.9 | [2][3] |

These results indicate that the presence of a chloride substituent on the 2-aminobenzoyl ring enhances the cytotoxic potency of these benzamidoxime derivatives against leukemia cells.[2][3]

Experimental Protocol: MTT Assay for Cell Viability

The anticancer activity of the N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]

Objective: To determine the concentration at which the compounds inhibit 50% of cell growth (IC50).

Methodology:

-

Cell Culture: Jurkat and HL-60RG cells were cultured in appropriate growth medium.

-

Compound Treatment: Cells were seeded in 96-well plates and treated with various concentrations of the benzamidoxime derivatives for 24 hours.[2]

-

MTT Addition: After the incubation period, MTT solution was added to each well.

-

Formazan (B1609692) Solubilization: Following a further incubation period, the resulting formazan crystals were dissolved in a solubilization agent.

-

Absorbance Measurement: The absorbance of each well was measured using a microplate reader at a specific wavelength.

-

Data Analysis: Cell viability was calculated as a percentage of the untreated control, and IC50 values were determined from dose-response curves.

Caption: Workflow for determining the anticancer activity of benzamidoxime derivatives using the MTT assay.

Putative Mechanism of Anticancer Action

The anticancer activity of N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives appears to be mediated through the induction of cell cycle delay and apoptosis.[1][2] At lower concentrations (below the IC50), the compounds cause a transient delay in the cell cycle, while at higher concentrations (above the IC50), they induce cell death.[1][2] This is evidenced by an increase in the sub-G1 cell population, a hallmark of apoptosis, observed through flow cytometry.[2]

While the precise signaling pathways for these specific benzamidoxime derivatives have not been fully elucidated, related benzamide (B126) and benzimidazole (B57391) compounds are known to exert their anticancer effects through various mechanisms, including:

-

Histone Deacetylase (HDAC) Inhibition: Many 2-aminobenzamide (B116534) derivatives are known to be potent inhibitors of class I HDACs.[4][5][6][7][8] Inhibition of HDACs leads to hyperacetylation of histones, altering chromatin structure and gene expression, which can result in cell cycle arrest and apoptosis.

-

Modulation of Apoptotic and Cell Cycle Pathways: Structurally similar compounds have been shown to influence key signaling pathways such as the NF-κB, PI3K/Akt, and MAPK/ERK pathways, which are critical for cell survival and proliferation.[9]

Caption: A logical diagram illustrating the concentration-dependent effects and potential mechanisms of action of N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives.

Antimicrobial Activity of 2-Aminobenzamide Derivatives

Structurally related 2-aminobenzamide derivatives have been synthesized and evaluated for their antimicrobial properties against a panel of bacterial and fungal strains.[10][11][12]

Quantitative Data: In Vitro Antimicrobial Activity

The antimicrobial activity was assessed by measuring the zone of inhibition. The data for selected compounds are presented below.

| Compound ID | R-Group | B. subtilis (mm) | S. aureus (mm) | P. aeruginosa (mm) | E. coli (mm) | S. cerevisiae (mm) | A. fumigatus (mm) | C. albicans (mm) | Reference |

| 1 | 4-fluorophenyl | 13 | 12 | 11 | 11 | 12 | 13 | 12 | [11] |

| 2 | 4-chlorophenyl | 14 | 13 | 12 | 12 | 13 | 14 | 13 | [11] |

| 3 | 4-carboxymethylphenyl | 12 | 11 | 10 | 10 | 11 | 12 | 11 | [11] |

| 5 | 3,4-dimethoxyphenyl | 18 | 17 | 16 | 16 | 20 | 22 | 18 | [11] |

| 7 | 4-methylphenyl | 15 | 14 | 13 | 13 | 14 | 15 | 14 | [11] |

| Standard | Streptomycin (Antibacterial) | 24 | 22 | 20 | 20 | - | - | - | [11] |

| Standard | Clotrimazole (Antifungal) | - | - | - | - | 22 | 20 | 20 | [11] |

Compound 5 , with a 3,4-dimethoxyphenyl substituent, demonstrated the most significant antimicrobial activity, notably showing potent antifungal activity against Aspergillus fumigatus, exceeding that of the standard drug Clotrimazole.[10]

Experimental Protocol: Agar (B569324) Well Diffusion Method

The antimicrobial screening of the 2-aminobenzamide derivatives was performed using the agar well diffusion method.[10]

Objective: To qualitatively assess the antimicrobial activity of the synthesized compounds by measuring the zone of inhibition.

Methodology:

-

Media Preparation: Nutrient agar for bacteria and Sabouraud dextrose agar for fungi were prepared and sterilized.

-

Inoculation: The agar plates were uniformly inoculated with the respective microbial suspensions.

-

Well Preparation: Wells were created in the agar plates using a sterile borer.

-

Compound Loading: A solution of each test compound (at a specified concentration, e.g., 25 µg/mL) was added to the wells.[10]

-

Incubation: The plates were incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified duration (e.g., 24 hours for bacteria, 48-72 hours for fungi).

-

Zone of Inhibition Measurement: The diameter of the clear zone around each well, indicating the inhibition of microbial growth, was measured in millimeters.

Caption: Workflow for the agar well diffusion method to screen for antimicrobial activity.

Putative Mechanism of Antimicrobial Action

The precise molecular targets for the antimicrobial activity of these 2-aminobenzamide derivatives are not yet fully understood. However, the general mechanisms of action for related antimicrobial compounds often involve:

-

Enzyme Inhibition: Interference with essential bacterial or fungal enzymes involved in cell wall synthesis, DNA replication, or metabolic pathways.

-

Disruption of Cell Membrane Integrity: Compromising the structure and function of the microbial cell membrane, leading to leakage of cellular contents and cell death.

-

Inhibition of Biofilm Formation: Some 2-aminobenzimidazole (B67599) derivatives have been shown to inhibit the formation of bacterial biofilms, which are crucial for chronic infections.[13]

Conclusion

This compound and its derivatives represent a promising scaffold in drug discovery, with demonstrated potential in both oncology and infectious diseases. The N-(2-amino-5-chlorobenzoyl)benzamidoxime series shows encouraging anticancer activity, likely through the induction of apoptosis. The 2-aminobenzamide derivatives exhibit a broad spectrum of antimicrobial activity.

Further research is warranted to fully elucidate the mechanisms of action and specific molecular targets of these compounds. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these derivatives for their respective biological targets. The development of more targeted derivatives and a deeper understanding of their engagement with cellular signaling pathways will pave the way for their potential translation into clinical candidates.

References

- 1. N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives inhibit human leukemia cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-(2-Amino-5-chlorobenzoyl)benzamidoxime Derivatives Inhibit Human Leukemia Cell Growth | Anticancer Research [ar.iiarjournals.org]

- 3. ar.iiarjournals.org [ar.iiarjournals.org]

- 4. New orally bioavailable 2-aminobenzamide-type histone deacetylase inhibitor possessing a (2-hydroxyethyl)(4-(thiophen-2-yl)benzyl)amino group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and anti-inflammatory activity of 2-substituted-((N, N-disubstituted)-1, 3-benzoxazole)-5-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Reaction of 2-Amino Benzamidoxime with Aldehydes: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the reactivity between 2-Amino benzamidoxime (B57231) (ABAO) and aldehydes. This reaction is distinguished by its high speed and specificity, yielding stable, fluorescent 1,2-dihydroquinazoline 3-oxide derivatives. We will detail the underlying reaction mechanism, provide representative experimental protocols, summarize key quantitative data, and illustrate the reaction's utility in bio-orthogonal chemistry, particularly for the modification of proteins and the development of fluorogenic probes.

Core Reaction Mechanism

The reaction of 2-Amino benzamidoxime with an aldehyde proceeds rapidly in aqueous solutions through a two-step mechanism. The process involves the initial formation of a Schiff base, which is the rate-determining step, followed by a swift intramolecular cyclization to form the final product.[1]

The ABAO molecule is uniquely structured for this reaction, combining an aniline (B41778) moiety, which activates the aldehyde for nucleophilic attack, and an adjacent nucleophilic oxime group that enables the subsequent ring closure.[1]

Key Mechanistic Steps:

-

Schiff Base Formation (Rate-Limiting): The primary amine of ABAO performs a nucleophilic attack on the carbonyl carbon of the aldehyde. This is followed by dehydration to form a Schiff base (imine) intermediate. The overall rate of this step, and thus the entire reaction, is pH-dependent. Studies suggest that a protonated form of the benzamidoxime acts as an internal general acid, facilitating this stage.[1]

-

Intramolecular Cyclization: The nucleophilic oxygen of the oxime group in the Schiff base intermediate rapidly attacks the imine carbon. This intramolecular ring-closure is energetically favorable and results in the formation of the stable 1,2-dihydroquinazoline 3-oxide heterocyclic system.[1]

The reaction rate is enhanced by electron-donating substituents on the aromatic ring of the ABAO derivative, as these increase the basicity and nucleophilicity of the aromatic amine.[1]

References

Fluorescent Properties of 2-Aminobenzamidoxime Reaction Products: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of 2-aminobenzamidoxime (ABAO) and its derivatives with aldehydes yields highly fluorescent dihydroquinazoline (B8668462) products. This fluorogenic reaction has garnered significant interest for its application in the sensitive and selective detection of aldehydes, which are important biomarkers in various biological processes and disease states. This technical guide provides a comprehensive overview of the fluorescent properties of these reaction products, detailed experimental protocols, and the underlying reaction mechanisms.

Core Reaction and Mechanism

2-Aminobenzamidoxime possesses both an amino group and a benzamidoxime (B57231) moiety. The reaction with an aldehyde proceeds via an intramolecular cyclization. The initial step involves the formation of a Schiff base between the amino group of ABAO and the aldehyde. This is followed by a rapid intramolecular ring closure, leading to the formation of a stable and fluorescent dihydroquinazoline derivative. The reaction is notably efficient in aqueous solutions under mild acidic conditions (pH 4.5).

The reaction rate is significantly influenced by substituents on the aromatic ring of ABAO. Electron-donating groups, such as a methoxy (B1213986) group at the 5-position (5-methoxy-2-aminobenzamidoxime, PMA), have been shown to accelerate the reaction. For instance, the reaction of PMA with an electron-rich aldehyde has a reported rate of up to 40 M⁻¹s⁻¹ at pH 4.5.[1]

Below is a diagram illustrating the general reaction mechanism:

Fluorescent Properties of Reaction Products

The dihydroquinazoline products of the reaction between ABAO derivatives and aldehydes exhibit significant fluorescence. The spectral properties are dependent on the specific ABAO derivative and the aldehyde reactant.

Key Fluorescent Probe: 5-Methoxy-2-aminobenzamidoxime (PMA)

Research has highlighted 5-methoxy-2-aminobenzamidoxime (PMA) as a particularly effective fluorogenic probe. The reaction product of PMA with aldehydes shows a nearly 20-fold enhancement in fluorescence intensity compared to the product from the unsubstituted ABAO.[2]

| Property | Value | Reference |

| Excitation Wavelength (λex) | 405 nm | [2] |

| Emission Wavelength (λem) | 535 nm | [2] |

| Fluorescence Enhancement | ~20-fold (compared to ABAO) | [2] |

It is important to note that the emission wavelength can vary. For instance, another study reports a fluorescence emission at 490 nm for a dihydroquinazoline derivative formed from an ABAO reaction.[1] This variation may be attributed to differences in the aldehyde substrate and the solvent environment.

Photophysical Data of Structurally Related Compounds

| Compound Class | Quantum Yield (Φ) | Fluorescence Lifetime (τ) | Reference |

| 2,3-Dihydroquinazolin-4(1H)-one derivatives | Varies with solvent | Varies with solvent | [3] |

| Quinazoline-based fluorophores | Up to 87.59% | 3.29 to 8.36 ns | [4] |

| Quinoline-fused dihydro/spiro-quinazolinones | Calculated for specific derivatives | Not Reported | [5] |

| 5-Aminobiphenyl-substituted[3][4][5]triazoloquinazolines | Up to 97% | Not Reported | [6] |

Experimental Protocols

Synthesis of 5-Methoxy-2-aminobenzamidoxime (PMA)

A direct, detailed protocol for the synthesis of 5-methoxy-2-aminobenzamidoxime is not explicitly available in the reviewed literature. However, a plausible synthetic route can be inferred from the synthesis of related compounds. A key precursor, 2-amino-5-methoxybenzoic acid, can be synthesized, which can then be converted to the corresponding benzamidoxime.

Step 1: Synthesis of 2-Amino-5-methoxybenzoic acid

A reported method for the synthesis of this precursor is the hydrogenation of 5-methoxy-2-nitrobenzoic acid.

-

Reactants: 5-methoxy-2-nitrobenzoic acid, Palladium on carbon (10% Pd/C), Tetrahydrofuran (THF), Hydrogen gas.

-

Procedure: 5-methoxy-2-nitrobenzoic acid is dissolved in THF, and a catalytic amount of 10% Pd/C is added. The mixture is stirred under a hydrogen atmosphere (e.g., using a balloon) at room temperature for approximately 18 hours. The catalyst is then removed by filtration, and the solvent is evaporated to yield 2-amino-5-methoxybenzoic acid.

Step 2: Conversion to 5-Methoxy-2-aminobenzamidoxime (General Procedure)

The conversion of a 2-aminobenzoic acid to a 2-aminobenzamidoxime typically involves the activation of the carboxylic acid group, followed by reaction with hydroxylamine (B1172632).

-

General Reactants: 2-amino-5-methoxybenzoic acid, a coupling agent (e.g., carbodiimide), hydroxylamine.

-

General Procedure: The 2-amino-5-methoxybenzoic acid would be reacted with a coupling agent to form an activated intermediate. This intermediate is then reacted with hydroxylamine to form the desired 2-aminobenzamidoxime.

General Protocol for Fluorescence Measurements

The following is a general protocol for characterizing the fluorescent properties of the reaction products.

-

Instrumentation: A fluorescence spectrophotometer capable of measuring excitation and emission spectra, and ideally, fluorescence quantum yields and lifetimes.

-

Sample Preparation:

-

Prepare stock solutions of the 2-aminobenzamidoxime derivative and the aldehyde of interest in a suitable solvent (e.g., DMSO).

-

In a quartz cuvette, mix the ABAO derivative and the aldehyde in a reaction buffer (e.g., 100 mM sodium acetate, pH 4.5).

-

Allow the reaction to proceed for a specified time at a controlled temperature (e.g., 37°C).

-

-

Fluorescence Spectroscopy:

-

Record the excitation spectrum by scanning a range of excitation wavelengths while monitoring the emission at the wavelength of maximum emission.

-

Record the emission spectrum by exciting the sample at the wavelength of maximum excitation and scanning a range of emission wavelengths.

-

-

Quantum Yield Measurement (Relative Method):

-

Use a well-characterized fluorescent standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample.

-

Measure the absorbance of both the sample and the standard at the excitation wavelength.

-

Measure the integrated fluorescence intensity of both the sample and the standard.

-

Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

-

Fluorescence Lifetime Measurement:

-

Use a time-resolved fluorometer (e.g., using Time-Correlated Single Photon Counting - TCSPC).

-

Excite the sample with a pulsed light source.

-

Measure the decay of the fluorescence intensity over time.

-

Fit the decay curve to an exponential function to determine the fluorescence lifetime (τ).

-

Application Workflow: Detection of Aldehydes in Biological Samples

The primary application of the fluorogenic reaction of 2-aminobenzamidoxime derivatives is the detection and quantification of aldehydes in complex biological samples, such as detecting formylated nucleobases in DNA.

Signaling Pathways

Currently, there is no direct evidence in the reviewed literature to suggest that the fluorescent dihydroquinazoline products of the 2-aminobenzamidoxime-aldehyde reaction are directly involved in modulating specific cellular signaling pathways. Their primary role described is that of a bioanalytical tool for the detection of aldehydes, which themselves can be products or modulators of various signaling cascades. Future research may explore the potential for these fluorescent products to interact with cellular components and influence signaling events.

Conclusion

The reaction of 2-aminobenzamidoxime and its derivatives, particularly 5-methoxy-2-aminobenzamidoxime, with aldehydes provides a robust and highly sensitive method for the fluorescent detection of these important molecules. The resulting dihydroquinazoline products exhibit favorable photophysical properties, including a significant increase in fluorescence upon formation. While more detailed quantitative data on quantum yields and fluorescence lifetimes are needed for a complete photophysical characterization, the existing information strongly supports the utility of this fluorogenic reaction in chemical biology and diagnostics. The provided protocols and reaction mechanism diagrams offer a foundational guide for researchers and professionals in the field to utilize and further explore the potential of these versatile fluorescent probes.

References

- 1. Rapid, hydrolytically stable modification of aldehyde-terminated proteins and phage libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Qualitative and quantitative detection of aldehydes in DNA with 2-amino benzamidoxime derivative [html.rhhz.net]

- 3. scholarexchange.furman.edu [scholarexchange.furman.edu]

- 4. Preparation and photophysical properties of quinazoline-based fluorophores - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05701K [pubs.rsc.org]

- 5. Facile One-Pot Synthesis of Functionalized Quinoline-Fused Fluorescent Dihydro/Spiro-quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. elar.urfu.ru [elar.urfu.ru]

The Potential of 2-Amino Benzamidoxime in Bioconjugation Strategies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The field of bioconjugation demands robust and efficient chemical strategies for the precise modification of biomolecules. Among the emerging bioorthogonal reactions, the ligation of 2-Amino benzamidoxime (B57231) (ABAO) with aldehydes presents a compelling approach for forging stable covalent bonds under mild, aqueous conditions. This technical guide provides a comprehensive overview of the core principles, quantitative data, experimental protocols, and potential applications of ABAO-based bioconjugation, serving as a resource for researchers in chemical biology, drug development, and diagnostics.

Core Principles of 2-Amino Benzamidoxime Ligation

This compound and its derivatives are bifunctional molecules that undergo a rapid and selective reaction with aldehydes to form a stable 1,2-dihydroquinazoline 3-oxide.[1][2] This transformation is a powerful tool for bioconjugation due to its bioorthogonality, meaning it proceeds efficiently in complex biological media without interfering with native biochemical processes.

The reaction mechanism involves two key steps:

-

Schiff Base Formation: The reaction initiates with the formation of a Schiff base between the aromatic amine of ABAO and the aldehyde. This step is the rate-determining step of the overall process.[1][2][3]

-

Intramolecular Cyclization: Following the formation of the Schiff base, a rapid intramolecular cyclization occurs, leading to the stable dihydroquinazoline (B8668462) product.[1][2][3]

A critical feature of this reaction is its pH dependence. The rate of Schiff base formation, and thus the overall reaction rate, is significantly influenced by the pH of the medium, with optimal rates typically observed under mildly acidic conditions (around pH 4.5).[3] This is attributed to the protonation of the benzamidoxime, which acts as an internal general acid to catalyze the dehydration step of Schiff base formation.[2][3]

Furthermore, the reactivity of ABAO can be tuned by introducing substituents on the aromatic ring. Electron-donating groups, such as a methoxy (B1213986) group, increase the basicity of the aromatic amine, thereby accelerating the reaction rate.[2][3] One such derivative, 5-methoxy-2-aminobenzamidoxime (PMA), has demonstrated particularly favorable kinetics and has been utilized as a fluorescent probe for detecting aldehydes in DNA.[4][5]

Quantitative Data Presentation

The efficiency and speed of a bioconjugation reaction are critical parameters for its practical application. The following tables summarize the available quantitative data for ABAO-based ligations.

Table 1: Reaction Kinetics of this compound Derivatives

| This compound Derivative | Aldehyde Substrate | pH | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |

| 5-methoxy-ABAO (PMA) | Electron-rich aldehyde | 4.5 | up to 40 | [3] |

Table 2: Comparison with Other Bioorthogonal Reactions

| Bioorthogonal Reaction | Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Advantages | Key Limitations |

| ABAO-Aldehyde Ligation | This compound + Aldehyde | up to 40 | Bioorthogonal, stable product, tunable kinetics, fluorescent product | Optimal at acidic pH |

| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Cyclooctyne + Azide | ~0.1 - 1 | Copper-free, highly bioorthogonal | Slower kinetics than some other reactions |

| Inverse-Electron-Demand Diels-Alder (iEDDA) | Tetrazine + trans-Cyclooctene | ~10³ - 10⁶ | Exceptionally fast kinetics | Stability of reactants can be a concern |

| Oxime Ligation | Aminooxy + Aldehyde/Ketone | ~10⁻³ - 10⁻² | Bioorthogonal, stable bond | Generally slow kinetics without catalysis |

Table 3: Fluorescence Properties of Dihydroquinazoline Product

| Property | Value | Conditions | Reference |

| Fluorescence Emission Maximum | ~490 nm | - | [3] |

| Application | Fluorogenic aldehyde-reactive probes | Labeling aldehydes in DNA | [4][5] |

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

General Protocol for Protein Labeling with an ABAO Derivative

This protocol describes the general steps for labeling a protein containing a genetically encoded or chemically introduced aldehyde group.

Materials:

-

Aldehyde-modified protein of interest

-

This compound (ABAO) derivative (e.g., 5-methoxy-ABAO)

-

Reaction Buffer: 100 mM Sodium Acetate, pH 4.5

-

Quenching solution (optional, e.g., an excess of a small molecule aldehyde)

-

Purification column (e.g., size-exclusion chromatography)

-

Storage Buffer: Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Protein Preparation: Prepare a solution of the aldehyde-modified protein in the Reaction Buffer at a concentration of 1-10 mg/mL.

-

ABAO Derivative Preparation: Prepare a stock solution of the ABAO derivative in a compatible solvent (e.g., DMSO or DMF) at a concentration of 10-100 mM.

-

Ligation Reaction: Add the ABAO derivative stock solution to the protein solution to achieve a final molar excess of the ABAO derivative (typically 10-50 fold excess).

-

Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The optimal time may need to be determined empirically.

-

Quenching (Optional): To consume any unreacted ABAO derivative, a quenching solution can be added and incubated for an additional 30 minutes.

-

Purification: Purify the labeled protein from excess reagents using a suitable chromatography method, such as size-exclusion chromatography, exchanging the buffer to the desired Storage Buffer.

-

Characterization: Characterize the labeled protein using techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to confirm conjugation and determine the degree of labeling.

Protocol for Labeling Aldehyde-Terminated Phage Libraries with a Biotin-ABAO Derivative

This protocol is adapted from the finding that a reaction between an M13 phage-displayed peptide library with an aldehyde moiety and a biotin-ABAO derivative reaches completion in 1 hour at pH 4.5.[3]

Materials:

-

Aldehyde-terminated M13 phage library

-

Biotin-ABAO derivative

-

Reaction Buffer: 100 mM Sodium Acetate, pH 4.5

-

Phosphate-buffered saline with Tween-20 (PBST) for washing

-

Streptavidin-coated magnetic beads

Procedure:

-

Phage Preparation: Resuspend the aldehyde-terminated phage library in the Reaction Buffer.

-

Biotin-ABAO Preparation: Prepare a 1 mM solution of the biotin-ABAO derivative in the Reaction Buffer.

-

Labeling Reaction: Mix the phage library with the biotin-ABAO solution and incubate for 1 hour at room temperature.

-

Phage Washing: Pellet the phage by precipitation (e.g., with PEG/NaCl) and wash several times with PBST to remove unreacted biotin-ABAO.

-

Capture and Elution: The biotinylated phage can then be captured using streptavidin-coated magnetic beads for subsequent panning and elution steps according to standard phage display protocols.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key aspects of this compound bioconjugation.

Caption: A generalized experimental workflow for protein bioconjugation using this compound.

Caption: The two-step reaction mechanism of this compound with an aldehyde.

Caption: A logical diagram illustrating the diverse potential applications of ABAO-based bioconjugation strategies.

Conclusion and Future Outlook

This compound-based bioconjugation offers a valuable addition to the toolbox of chemical biologists and drug development professionals. Its rapid kinetics, formation of a stable product, and the fluorescent nature of the resulting conjugate make it an attractive strategy for a variety of applications. The ability to tune the reactivity through synthetic modification of the ABAO scaffold provides a further avenue for optimization.

Future research in this area will likely focus on expanding the scope of ABAO derivatives with enhanced properties, such as improved water solubility, faster reaction rates at neutral pH, and distinct fluorescent properties. The application of this chemistry to the development of novel antibody-drug conjugates, targeted drug delivery systems, and sensitive diagnostic tools holds significant promise. As our understanding of this powerful ligation reaction grows, so too will its impact on advancing biological research and therapeutic development.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Rapid, hydrolytically stable modification of aldehyde-terminated proteins and phage libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Qualitative and quantitative detection of aldehydes in DNA with this compound derivative [html.rhhz.net]

- 5. researchgate.net [researchgate.net]

2-Aminobenzamidoxime as a Bioorthogonal Probe: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-aminobenzamidoxime (ABAO) and its derivatives as potent bioorthogonal probes. It covers the core chemistry, reaction kinetics, detailed experimental protocols, and key applications, offering a comprehensive resource for professionals in chemical biology and drug development.

Introduction to Bioorthogonal Chemistry and 2-Aminobenzamidoxime

Bioorthogonal chemistry encompasses chemical reactions that can occur within a living system without interfering with or being influenced by native biochemical processes. Coined in 2003, this concept has revolutionized the study of biomolecules in their native environments, enabling real-time visualization and manipulation of glycans, proteins, and lipids. A successful bioorthogonal reaction must be highly selective, biocompatible, and possess fast kinetics at low concentrations under physiological conditions.

Within this landscape, 2-aminobenzamidoxime (ABAO) has emerged as a valuable tool. ABAO is a synthetic intermediate that possesses unique reactive properties, making it a versatile platform for developing novel bioconjugation strategies and fluorescent probes. Its ability to react selectively and rapidly with aldehydes under mild aqueous conditions forms the basis of its utility as a bioorthogonal probe.

Core Chemistry: The ABAO-Aldehyde Ligation

The primary bioorthogonal function of ABAO is its rapid and specific ligation with aldehydes. This reaction proceeds in aqueous solutions to form a highly stable, fluorescent 1,2-dihydroquinazoline 3-oxide derivative.

Reaction Mechanism

The reaction mechanism is a two-step process. The rate-determining step is the formation of a Schiff base intermediate, which is then followed by a rapid and irreversible intramolecular cyclization to yield the final product. The ABAO scaffold is uniquely designed, combining an aniline (B41778) moiety for iminium-based activation of the aldehyde and a nucleophilic amidoxime (B1450833) group positioned ortho to the amine, which facilitates the subsequent ring closure.

Factors Influencing Reaction Kinetics

Several factors can be tuned to optimize the ABAO-aldehyde ligation for specific applications:

-

pH: The reaction is highly pH-dependent. Studies suggest that a protonated form of the benzamidoxime (B57231) acts as an internal general acid to catalyze the formation of the Schiff base. The fastest reaction rates are typically observed in a slightly acidic pH range (e.g., pH 4.5), which makes this probe ideal for extracellular or in vitro applications where pH can be controlled.

-

Electronic Substituents: The reaction rate can be significantly accelerated by adding electron-donating groups to the aromatic ring of ABAO. These substituents increase the basicity of the aromatic amine, thereby speeding up the initial Schiff base formation. This principle led to the development of 5-methoxy-ABAO (PMA), a derivative that exhibits enhanced kinetics and superior performance as a fluorogenic probe.

Quantitative Analysis: Reaction Kinetics

The efficacy of a bioorthogonal reaction is largely defined by its rate constant. The ABAO ligation, particularly with optimized derivatives like PMA, ranks among the fastest known bioorthogonal reactions. A comparison with other widely used chemistries highlights its efficiency.

| Bioorthogonal Reaction | Reagents | Second-Order Rate Constant (k₂) | Notes | Reference |

| ABAO Ligation | 5-Methoxy-ABAO (PMA) + Electron-Rich Aldehyde | up to 40 M⁻¹s⁻¹ (at pH 4.5) | Extremely rapid kinetics under optimized pH. | |

| Tetrazine Ligation | 3,6-di-(2-pyridyl)-s-tetrazine + trans-cyclooctene | ~2000 M⁻¹s⁻¹ | One of the fastest bioorthogonal reactions known. | |

| SPAAC (Copper-Free Click) | Dibenzocyclooctyne (DIBO) + Benzyl Azide | ~2.3 M⁻¹s⁻¹ | Highly strained alkyne with excellent kinetics. | |

| SPAAC (Copper-Free Click) | Difluorinated Cyclooctyne (DIFO) + Azide | 0.076 M⁻¹s⁻¹ | Electron-withdrawing groups enhance reactivity. | |

| Staudinger Ligation | Phosphine + Azide | ~0.002 M⁻¹s⁻¹ | The first developed bioorthogonal reaction. |

Experimental Protocols and Workflow

Implementing ABAO-based probes requires a two-stage approach: introduction of an aldehyde handle onto the target biomolecule, followed by the labeling reaction.

Detailed Methodology: Labeling of an Aldehyde-Terminated Protein

This protocol provides a general framework for labeling a protein that has been modified to contain a reactive aldehyde group.

1. Materials and Reagents:

-

Aldehyde-terminated protein of interest in a suitable buffer (e.g., MES, Acetate).

-

ABAO probe (e.g., Biotin-ABAO, Fluorescein-ABAO) stock solution (e.g., 10-100 mM in DMSO).

-

Reaction Buffer: pH 4.5 to 6.0 buffer (e.g., 100 mM MES or Sodium Acetate).

-

Quenching reagent (optional): Aminooxy-containing small molecule.

-

Purification system: Size-exclusion chromatography (SEC) column, dialysis tubing, or centrifugal filters.

-

Analytical tools: SDS-PAGE, UV-Vis spectrophotometer, mass spectrometer, fluorescence plate reader/microscope.

2. Labeling Procedure:

-

Protein Preparation: Prepare the aldehyde-terminated protein at a concentration of 1-10 mg/mL in the chosen Reaction Buffer.

-

Probe Addition: Add the ABAO probe stock solution to the protein solution to achieve a final molar excess of 10- to 100-fold of probe over protein. The final DMSO concentration should typically be kept below 5% (v/v).

-

Note: The optimal probe concentration should be determined empirically. A reaction between an M13 phage-displayed peptide library and 1 mM biotin-ABAO derivative reached completion in 1 hour at pH 4.5.

-

-

Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours with gentle agitation. Monitor the reaction progress if possible (e.g., via mass spectrometry).

-

Quenching (Optional): If desired, the reaction can be quenched by adding a 10-fold molar excess of an aminooxy-containing compound relative to the ABAO probe to consume any remaining aldehyde groups.

3. Purification and Analysis:

-

Purification: Remove the unreacted ABAO probe and other small molecules from the labeled protein conjugate. This is critical to reduce background signal.

-

Size-Exclusion Chromatography (SEC): Elute the reaction mixture through a desalting column (e.g., PD-10) equilibrated with a storage buffer (e.g., PBS pH 7.4).

-

Dialysis/Ultrafiltration: Dialyze the sample against the storage buffer or use centrifugal filters with an appropriate molecular weight cutoff.

-

-

Analysis: Confirm successful labeling and determine the degree of labeling.

-

Mass Spectrometry (ESI-MS/MALDI-TOF): Determine the mass shift corresponding to the covalent addition of the ABAO probe to the protein.

-

SDS-PAGE: For fluorescently tagged ABAO probes, visualize the labeled protein directly using a gel imager. For biotin-tagged probes, perform a Western blot using streptavidin-HRP.

-

Spectroscopy: Quantify the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the attached fluorophore (at its specific λmax).

-

Applications in Research and Drug Development

The unique properties of the ABAO ligation make it a powerful tool for various applications.

-

Fluorogenic Labeling: A key advantage of the ABAO reaction is that the resulting dihydroquinazoline product is inherently fluorescent, with an emission around 490 nm. This creates a "turn-on" probe system where fluorescence only appears upon successful reaction with the target aldehyde. This property is highly desirable for reducing background noise in imaging experiments and has been used for the qualitative and quantitative detection of aldehydes in DNA, such as 5-formyluracil (B14596) (5fU), 5-formylcytosine (B1664653) (5fC), and abasic (AP) sites.

-

Protein and Peptide Library Modification: The rapid kinetics and stability of the linkage make ABAO probes ideal for modifying proteins and entire peptide libraries, such as those displayed on phage. This enables the efficient attachment of functional tags for screening, imaging, or purification purposes.

-